2-Hydroxypropane-1,3-diyl bis(2-propylvalerate)
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Overview
Description
2-Hydroxypropane-1,3-diyl bis(2-propylvalerate) is a chemical compound with the molecular formula C19H36O5. It is known for its unique structure, which includes two propylvalerate groups attached to a 2-hydroxypropane-1,3-diyl backbone. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropane-1,3-diyl bis(2-propylvalerate) typically involves the esterification of 2-hydroxypropane-1,3-diol with 2-propylvaleric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxypropane-1,3-diyl bis(2-propylvalerate) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropane-1,3-diyl bis(2-propylvalerate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
2-Hydroxypropane-1,3-diyl bis(2-propylvalerate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxypropane-1,3-diyl bis(2-propylvalerate) involves its interaction with specific molecular targets. The hydroxyl and ester groups in the compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxypropane-1,3-diyl diacetate
- 2-Hydroxypropane-1,3-diyl dibutyrate
- 2-Hydroxypropane-1,3-diyl bis(2-methylvalerate)
Uniqueness
2-Hydroxypropane-1,3-diyl bis(2-propylvalerate) is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry, distinguishing it from other similar compounds .
Properties
CAS No. |
77656-58-7 |
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Molecular Formula |
C19H36O5 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-propylpentanoyloxy)propyl] 2-propylpentanoate |
InChI |
InChI=1S/C19H36O5/c1-5-9-15(10-6-2)18(21)23-13-17(20)14-24-19(22)16(11-7-3)12-8-4/h15-17,20H,5-14H2,1-4H3 |
InChI Key |
YNBUCIVBTUJAIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)OCC(COC(=O)C(CCC)CCC)O |
Origin of Product |
United States |
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